Benzyl octanoate
Overview
Description
Benzyl octanoate, also known as phenylmethyl octanoate, is an ester formed from the reaction of benzyl alcohol and octanoic acid. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The molecular formula of this compound is C15H22O2, and it has a molecular weight of 234.34 g/mol .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl octanoate can be synthesized through the esterification reaction between benzyl alcohol and octanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C6H5CH2OH+C7H15COOH→C6H5CH2OCOC7H15+H2O
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous esterification process. This involves the use of a packed bed reactor where benzyl alcohol and octanoic acid are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to shift the equilibrium towards product formation .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield benzyl alcohol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Oxidation: this compound can be oxidized to form benzyl octanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Acidic or basic catalysts such as sulfuric acid or sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Benzyl alcohol and octanoic acid.
Transesterification: New ester and alcohol products depending on the reacting alcohol.
Oxidation: Benzyl octanoic acid.
Scientific Research Applications
Benzyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and stability.
Comparison with Similar Compounds
Benzyl acetate: Another ester with a pleasant aroma, commonly used in fragrances.
Benzyl butyrate: Similar in structure but with a shorter carbon chain, used in flavorings.
Benzyl benzoate: Used as a fragrance and in medicinal applications for its antiparasitic properties.
Uniqueness: Benzyl octanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This results in a distinct aroma profile and different solubility characteristics, making it suitable for specific applications in the fragrance and flavor industries .
Properties
IUPAC Name |
benzyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWCHLIPMDVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145493 | |
Record name | Benzyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10276-85-4 | |
Record name | Benzyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10276-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, phenylmethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel approaches have been explored for synthesizing benzyl octanoate?
A: Recent research has focused on using task-specific ionic liquids (TSILs) as catalysts for the esterification of octylic acid with benzyl alcohol to produce this compound [, ]. These TSILs, particularly those with an alkane sulfonic acid group, have demonstrated high catalytic activity under both traditional heating and microwave irradiation [].
Q2: What are the advantages of using TSILs as catalysts in this compound synthesis?
A2: TSILs offer several benefits over conventional catalysts:
- Enhanced reaction efficiency: Studies show that TSILs, especially under microwave irradiation, significantly accelerate the reaction rate compared to traditional heating methods [].
- Mild reaction conditions: The use of TSILs allows for the reaction to occur under relatively mild conditions, reducing the energy input required [].
- Catalyst reusability: Certain TSILs, like those incorporating HSO4, exhibit remarkable stability and can be reused multiple times without a significant loss in their catalytic activity []. This promotes sustainability and cost-effectiveness.
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